N-(cyclohexylmethylsulfonyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide
Description
N-(cyclohexylmethylsulfonyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclohexylmethylsulfonyl group, a trifluoroethoxy group, and a pyridine carboxamide moiety
Properties
IUPAC Name |
N-(cyclohexylmethylsulfonyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N2O4S/c16-15(17,18)10-24-13-8-4-7-12(19-13)14(21)20-25(22,23)9-11-5-2-1-3-6-11/h4,7-8,11H,1-3,5-6,9-10H2,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMQGTHOZPFLNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CS(=O)(=O)NC(=O)C2=NC(=CC=C2)OCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclohexylmethylsulfonyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable starting materials such as aldehydes and amines.
Introduction of the Trifluoroethoxy Group: The trifluoroethoxy group is introduced via nucleophilic substitution reactions, often using trifluoroethanol as a reagent.
Attachment of the Cyclohexylmethylsulfonyl Group: This step involves the reaction of cyclohexylmethylsulfonyl chloride with the intermediate compound, typically under basic conditions.
Formation of the Carboxamide Group: The final step involves the conversion of the carboxylic acid group to the carboxamide group using reagents such as ammonia or amines.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(cyclohexylmethylsulfonyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and chromium trioxide. Reactions are typically carried out in solvents like acetic acid or water.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in solvents like ether or tetrahydrofuran.
Substitution: Reagents for substitution reactions include halides, nucleophiles, and electrophiles, with reactions carried out in solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(cyclohexylmethylsulfonyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(cyclohexylmethylsulfonyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(cyclohexylmethylsulfonyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide: shares similarities with other sulfonyl and pyridine carboxamide compounds.
This compound: can be compared to compounds like sulfonylureas and pyridine derivatives.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its trifluoroethoxy group, in particular, contributes to its stability and reactivity, making it a valuable compound for various research and industrial purposes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
